2,2'-Bipyridine, 1-oxide 2,2'-Bipyridine, 1-oxide 2,2′-Dipyridyl N-oxide is a mono-N-oxide of 2,2′-bipyridine. It is widely used as a chelating agent. 2,2′-Bipyridine N-oxide readily forms complexes with transition metal perchlorates and divalent 3d metal nitrates. It can be prepared from 2,2′-bipyridyl.

Brand Name: Vulcanchem
CAS No.: 33421-43-1
VCID: VC7858237
InChI: InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H
SMILES: C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-]
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

2,2'-Bipyridine, 1-oxide

CAS No.: 33421-43-1

Cat. No.: VC7858237

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Bipyridine, 1-oxide - 33421-43-1

Specification

CAS No. 33421-43-1
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 1-oxido-2-pyridin-2-ylpyridin-1-ium
Standard InChI InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H
Standard InChI Key KIKATWFLYDKKOL-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-]
Canonical SMILES C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-]

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound consists of two pyridine rings connected by a single bond, with one nitrogen atom oxidized to an N-oxide group. This structural alteration introduces asymmetry and enhances polarity compared to the parent 2,2'-bipyridine. X-ray crystallography of derivatives, such as 4-nitro-6-bromo-2,2′-bipyridine 1-oxide, reveals planar geometries with bond lengths indicative of delocalized π-electron systems . The N-O bond length typically measures ~1.32 Å, consistent with partial double-bond character.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its electronic environment:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H8.92 (d)DoubletJ = 8.1
¹H8.74 (d)DoubletJ = 4.0
¹H8.32 (d)DoubletJ = 6.3
¹³C149.7, 149.4Quaternary-
Data acquired in CDCl₃ highlight deshielding effects near the N-oxide group .

Synthesis and Functionalization

Oxidation of 2,2'-Bipyridine

The most common synthesis involves oxidizing 2,2'-bipyridine with hydrogen peroxide (30% w/w) in acetic acid at 60°C for 12 hours, achieving yields of 80–85% . Alternative oxidants like meta-chloroperoxybenzoic acid (m-CPBA) enable selective oxidation under milder conditions.

Reaction Conditions:

  • Solvent: Acetic acid or ethanol

  • Temperature: 25–60°C

  • Catalyst: None required (homogeneous reaction)

Post-Synthetic Modifications

The N-oxide group serves as a handle for further derivatization:

  • Reduction: Zinc dust in acetic acid regenerates 2,2'-bipyridine .

  • Cyanation: Treatment with trimethylsilyl cyanide and benzoyl chloride introduces nitrile groups at the 6-position, yielding 2,2’-bipyridyl-6-carbonitrile .

Coordination Chemistry and Metal Complexes

Ligand Behavior

The N-oxide oxygen and pyridyl nitrogen atoms act as bidentate donors, forming five-membered chelate rings with metal ions. Stability constants for complexes follow the Irving-Williams series (Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), with copper(II) complexes exhibiting exceptional thermodynamic stability.

Notable Complexes

Metal IonCoordination GeometryApplication
Cu(II)Square planarCytotoxic agents
Ru(II)OctahedralPhotocatalysis
Fe(II)TetrahedralSpin-crossover materials
Cobalt complexes, such as [Co(2,2'-bipyridine-1-oxide)₃]²⁺, catalyze Markovnikov-selective hydroboration of vinylarenes with 95% regioselectivity .

Applications in Catalysis and Materials Science

Hydrofunctionalization Reactions

Cobalt catalysts ligated by 2,2'-bipyridine-1-oxide enable efficient hydroboration of styrenes. Key performance metrics include:

  • Turnover Frequency (TOF): 120 h⁻¹

  • Substrate Scope: Tolerates electron-donating and withdrawing substituents

  • Mechanism: Radical-based pathway involving metal-hydride intermediates .

Luminescent Materials

Ruthenium(II) complexes exhibit intense metal-to-ligand charge transfer (MLCT) transitions, emitting in the 600–700 nm range. These properties are exploited in organic light-emitting diodes (OLEDs) and chemical sensors.

Comparison with Structural Analogues

CompoundCoordination SitesPolarityApplications
2,2'-BipyridineTwo pyridyl NLowElectrochemistry
2,2'-Bipyridine-1-oxideOne pyridyl N + OModerateCatalysis, Biomedicine
4,4'-BipyridineTwo pyridyl N (para)LowMetal-organic frameworks
The N-oxide group enhances solubility in polar solvents (e.g., water solubility = 1.2 g/L vs. 0.3 g/L for 2,2'-bipyridine).

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